Clindamycin Heptadecanoate
CAS No.: 1123211-69-7
Cat. No.: VC0194067
Molecular Formula: C35H65ClN2O6S
Molecular Weight: 677.42
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1123211-69-7 |
|---|---|
| Molecular Formula | C35H65ClN2O6S |
| Molecular Weight | 677.42 |
| IUPAC Name | [(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |
| Standard InChI | InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42)/t25?,26?,27-,29?,30-,31?,32?,33?,35-/m1/s1 |
| SMILES | CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
Introduction
Chemical Structure and Properties
Chemical Identification
Clindamycin Heptadecanoate possesses specific chemical identifiers that distinguish it from other Clindamycin derivatives. These identification parameters are crucial for analytical procedures, quality control, and research applications. Table 1 summarizes the key chemical identification parameters of this compound.
| Parameter | Value |
|---|---|
| CAS Number | 1123211-69-7 |
| Molecular Formula | C35H65ClN2O6S |
| Molecular Weight | 677.42 g/mol |
| IUPAC Name | Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Heptadecanoate |
Table 1: Chemical Identification Parameters of Clindamycin Heptadecanoate
Structural Characteristics
The structure of Clindamycin Heptadecanoate is characterized by the core Clindamycin scaffold with a heptadecanoate (C17) fatty acid chain attached via an ester bond. This long-chain fatty acid modification significantly alters the lipophilicity of the molecule compared to the parent compound. The basic structural framework includes:
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A modified sugar moiety (thiolincosamide) containing a sulfur atom
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A chlorinated pyrrolidinyl group attached via an amide bond
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A heptadecanoate ester group at the 2-position of the sugar ring
This unique structural composition distinguishes Clindamycin Heptadecanoate from other Clindamycin derivatives like Clindamycin Palmitate (C16 fatty acid chain) or Clindamycin Myristate (C14 fatty acid chain), which are also documented in pharmaceutical research .
Physical and Chemical Properties
The physical and chemical properties of Clindamycin Heptadecanoate are influenced by its molecular structure, particularly the presence of the long heptadecanoate chain. While specific experimental data on all properties is limited in the available research, some general characteristics can be inferred from its structure and comparison with similar compounds:
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Appearance: Typically a white to off-white crystalline powder
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Solubility: The long fatty acid chain likely confers increased lipophilicity compared to Clindamycin, potentially decreasing water solubility while increasing solubility in organic solvents
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Stability: May exhibit different stability profiles compared to the parent compound due to the presence of the ester bond, which could be susceptible to hydrolysis under certain conditions
Comparative Analysis with Related Clindamycin Derivatives
The Clindamycin family includes numerous derivatives and related compounds, each with specific structural modifications that affect their properties and potential applications. Table 2 presents a comparative analysis of Clindamycin Heptadecanoate with several other documented Clindamycin derivatives.
| Derivative | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Differences |
|---|---|---|---|---|---|
| Clindamycin Heptadecanoate | 1123211-69-7 | C35H65ClN2O6S | 677.42 | C17 | Heptadecanoate ester group |
| Clindamycin Palmitate | 36688-78-5 | C34H63ClN2O6S | 663.4 | C16 | Palmitate ester group |
| Clindamycin Myristate | 1123211-66-4 | C32H59ClN2O6S | 635.4 | C14 | Myristate ester group |
| Clindamycin Laurate | 763863-68-9 | C30H55ClN2O6S | 607.3 | C12 | Laurate ester group |
| Clindamycin Pentadecanoate | 1123211-67-5 | C33H61ClN2O6S | 649.4 | C15 | Pentadecanoate ester group |
Table 2: Comparative Analysis of Clindamycin Heptadecanoate and Related Derivatives
This comparative analysis reveals a pattern of systematic modification of the Clindamycin structure through various fatty acid ester formations. Each derivative differs primarily in the length of the fatty acid chain, which can influence properties such as lipophilicity, stability, and potentially, pharmacokinetic behavior.
Current Research Status and Future Directions
The current research landscape for Clindamycin Heptadecanoate appears primarily focused on its identification and characterization as an impurity rather than exploration of potential therapeutic applications. This reflects its current classification within pharmaceutical research. The compound is available for research purposes from specialized chemical suppliers, indicating ongoing interest in its study within pharmaceutical and analytical chemistry contexts .
Future research directions might include:
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Detailed investigation of its formation mechanisms during Clindamycin synthesis or storage
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Evaluation of its stability profiles under various conditions
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Assessment of its potential biological activities, if any, compared to the parent compound
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Development of optimized analytical methods for its detection and quantification in complex pharmaceutical matrices
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Exploration of structure-activity relationships within the broader family of Clindamycin derivatives
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